Ambrisentan Impurity E

Overview

Description

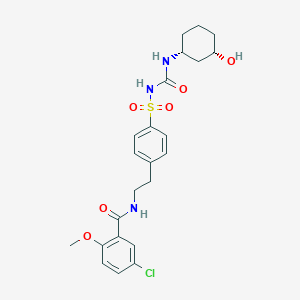

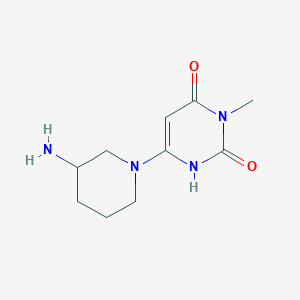

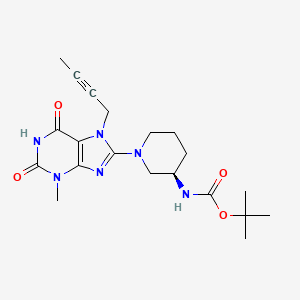

Ambrisentan Impurity E, also known by its CAS number 1312092-82-2, is an impurity in the synthesis of Ambrisentan . It is also known as 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3,3-diphenylacrylic acid . Ambrisentan is an endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension .

Synthesis Analysis

During the manufacture of Ambrisentan, five unknown impurities were detected in pilot batches ranging from 0.05% to 0.15% by HPLC . All of these impurities were isolated and synthesized successfully and were identified and characterized by LC-MS, HRMS, ESI-MS/MS (Q-Tof), 1D-NMR (1 H, 13 C, DEPT) and 2D-NMR (COSY, HSQC, HMBC) techniques .Chemical Reactions Analysis

A specific stability-indicating reverse-phase liquid chromatographic method was developed for the quantitative determination of Ambrisentan as well as its related substances in bulk samples, pharmaceutical dosage forms in the presence of degradation products and its related impurities . Significant degradation was observed in acidic, basic stress conditions .Scientific Research Applications

Cancer Research

Ambrisentan, an endothelin receptor type A-selective antagonist, has been found to inhibit cancer cell migration, invasion, and metastasis . It has shown inhibitory effects on different tumor cells, including metastatic pancreatic adenocarcinoma (COLO-357), ovarian carcinoma (OvCar3), breast adenocarcinoma (MDA-MB-231), and promyelocytic leukemia (HL-60) . In a pre-clinical murine model of metastatic breast cancer, treatment with Ambrisentan was effective in decreasing metastasis into the lungs and liver .

Pharmaceutical Quality Control

Ambrisentan and its related substances, including Ambrisentan Impurity E, can be quantitatively determined using a specific stability-indicating reverse-phase liquid chromatographic method . This method is used for the quality check of bulk samples of Ambrisentan at the time of batch release and also during its storage .

Pulmonary Arterial Hypertension Treatment

Ambrisentan is an orally active selective type A endothelin receptor antagonist indicated for the treatment of pulmonary arterial hypertension . It is approved in Europe, Canada, and the United States for use as a single agent to improve exercise ability and delay clinical worsening .

Endothelin Receptor Antagonism

Ambrisentan is a selective antagonist of the endothelin type A receptor (ETAR) . ETAR plays a central role in tumor progression leading to the formation of metastasis . The antagonistic action of Ambrisentan on ETAR can be a potential therapeutic application in the treatment of cancer metastasis .

Transcriptome Analysis

Ambrisentan’s inhibitory effects on the whole transcriptome of resting and PAR2-activated COLO-357 cells have been studied . The transcriptome tended to normalize to an unstimulated profile after treatment with Ambrisentan .

Survival Enhancement in Animal Models

In a pre-clinical murine model of metastatic breast cancer, treatment with Ambrisentan was associated with a significant enhancement in animal survival .

Mechanism of Action

Target of Action

Ambrisentan Impurity E, like Ambrisentan, selectively targets the endothelin type A (ETA) receptor . The ETA receptor is primarily located in pulmonary vascular smooth muscle cells . Endothelin, an endogenous hormone found in higher quantities in patients with pulmonary arterial hypertension, binds to two receptors, ETA and ETB . The ETA receptor is responsible for cell growth in the vessels as well as vasoconstriction .

Mode of Action

Ambrisentan Impurity E inhibits the action of the ETA receptor, thereby preventing vasoconstriction . This selective inhibition of the ETA receptor prevents phospholipase C-mediated vasoconstriction and protein kinase C-mediated cell proliferation .

Biochemical Pathways

The inhibition of the ETA receptor by Ambrisentan Impurity E affects the endothelin pathway . This pathway plays a key role in the pathobiology of pulmonary arterial hypertension, exerting vasoconstrictor and mitogenic effects . The ETA receptor is responsible for cell growth in the vessels as well as vasoconstriction, while the ETB receptor plays a role in vasodilation, endothelin 1 clearance, and anti-proliferation of cells .

Result of Action

The result of Ambrisentan Impurity E’s action is the relaxation of muscles in blood vessels, allowing them to dilate and permit a reduction in blood pressure . This can improve exercise capacity in patients with pulmonary arterial hypertension .

properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-14-13-15(2)23-21(22-14)26-19(20(24)25)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXXMENQXDEDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

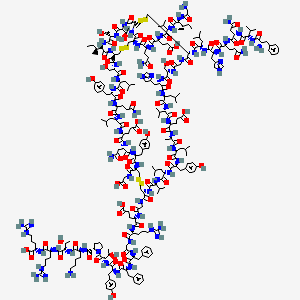

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

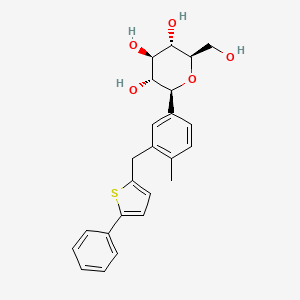

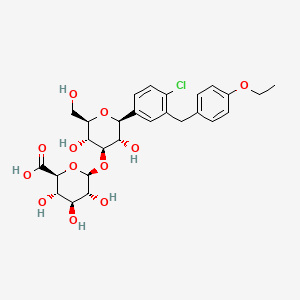

![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)